5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide

Catalog No.
S3213808
CAS No.
2097909-57-2
M.F
C14H11ClN4O2S2
M. Wt
366.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}t...

CAS Number

2097909-57-2

Product Name

5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide

IUPAC Name

5-chloro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide

Molecular Formula

C14H11ClN4O2S2

Molecular Weight

366.84

InChI

InChI=1S/C14H11ClN4O2S2/c15-12-1-2-13(22-12)23(20,21)19-9-11-14(18-8-7-17-11)10-3-5-16-6-4-10/h1-8,19H,9H2

InChI Key

QNVKBHMRZDOXSB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Cl

solubility

not available
  • Search Results

    • Scientific databases like PubChem and the Biological Magnetic Resonance Bank (BMRB) do not contain any entries for this specific compound. [, ]
    • Chemistry resources like ChEBI (Chemical Entities of Biological Interest) provide information on related functional groups but not the compound itself. []
  • Future Research PotentialThe structure of the molecule suggests potential for various research avenues. Here are some possibilities:

    • The presence of a chlorinated thiophene ring and a pyrazin-pyridine moiety hints at possible applications in medicinal chemistry. These groups are often found in bioactive molecules.
    • The sulfonamide group can participate in hydrogen bonding, which could be relevant for protein-ligand interactions.

Further Investigation

  • Scientific patent databases might disclose information on the synthesis or potential uses of this compound.
  • Reaching out to researchers in medicinal chemistry or related fields might provide insights into the potential applications of this molecule.

5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide is an organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a pyridinyl-pyrazinyl moiety. The presence of the chloro substituent enhances its reactivity and potential biological activity. The molecular formula is C14H13ClN4O2SC_{14}H_{13}ClN_{4}O_{2}S, and it has a molecular weight of approximately 350.80 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets.

Information regarding safety hazards like flammability, reactivity, and toxicity is not available at this point. Due to the presence of chlorine and the sulfonamide group, some caution should be exercised when handling this compound until more information is available.

Future Research Directions

  • Synthesis and characterization of 5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide.
  • Investigation of its physical and chemical properties.
  • Exploration of potential biological activities through in vitro and in vivo studies.
  • Computational modeling to understand the structure-activity relationship.
, including:

  • Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation: The thiophene ring may undergo oxidation under certain conditions, potentially altering its electronic properties.
  • Reduction: If there are reducible functional groups present, such as nitro groups, reduction could yield amine derivatives.

These reactions can be exploited to synthesize analogs with varied biological activities.

The biological activity of 5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide has been investigated in various studies. It exhibits potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. The sulfonamide group is known for its ability to mimic natural substrates, allowing the compound to interfere with enzyme function and potentially modulate biochemical pathways related to disease processes.

The synthesis of 5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide generally involves multiple synthetic steps:

  • Formation of the Thiophene Core: Starting from commercially available thiophene derivatives, the thiophene ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonamide Group: This can be achieved by reacting the thiophene derivative with sulfonyl chloride in the presence of a base to yield the sulfonamide.
  • Attachment of the Pyridinyl-Pyrazinyl Moiety: This step typically involves nucleophilic substitution where a pyridinyl-pyrazinyl halide reacts with the thiophene-sulfonamide under basic conditions.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting specific diseases.
  • Biological Research: The compound can be utilized in studies examining enzyme inhibition and receptor interactions.
  • Material Science: Its unique electronic properties may allow for applications in developing advanced materials.

Interaction studies involving 5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide have revealed its potential to bind with various biological macromolecules. Research indicates that it may inhibit specific enzymes associated with cancer proliferation or bacterial resistance mechanisms. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide. Here are some notable examples:

Compound NameStructureUniqueness
5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzenesulfonamideContains a benzene core instead of thiopheneLacks thiophene's unique electronic properties
5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamideBromine instead of chlorinePotentially different reactivity due to bromine's larger size
N-(4-chlorophenyl)-5-(2-(methylthio)pyrimidin-4-yl)thiopheneContains a pyrimidine instead of pyrazineDifferent biological activity profile due to altered nitrogen heterocycles

These comparisons highlight the uniqueness of 5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide in terms of its specific substitutions and potential interactions within biological systems. Each compound's distinct characteristics contribute to varying applications in medicinal chemistry and material science.

XLogP3

1.8

Dates

Last modified: 08-18-2023

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